molecular formula C9H6N4O2 B13177271 2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid

2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13177271
M. Wt: 202.17 g/mol
InChI Key: BQFLUKDNSXUSRS-UHFFFAOYSA-N
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Description

2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid (CAS 1341312-00-2) is a high-purity heterocyclic carboxylic acid supplied for research and development purposes. This compound features a molecular formula of C9H6N4O2 and a molecular weight of 202.17 g/mol . Its structure, which incorporates multiple nitrogen atoms, makes it a valuable scaffold in various scientific fields. In medicinal chemistry, it serves as a versatile building block for the synthesis of more complex molecules. Pyrazine and pyrimidine carboxylic acid derivatives are of significant interest in drug discovery, with applications noted in the development of compounds for radiopharmaceutical chemistry and as enzyme inhibitors, as highlighted in scientific overviews of pyrazine-based compounds . Furthermore, the distinct electronic properties of the conjugated system make this compound and its derivatives potential candidates for exploration in materials science, particularly in the development of organic electronic materials and ligands for metal complexes . This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C9H6N4O2

Molecular Weight

202.17 g/mol

IUPAC Name

2-pyrazin-2-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H6N4O2/c14-9(15)6-1-2-12-8(13-6)7-5-10-3-4-11-7/h1-5H,(H,14,15)

InChI Key

BQFLUKDNSXUSRS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C(=O)O)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Synthesis via Multi-Component Reactions and Cyclization

Method Overview:

This approach utilizes multi-component reactions involving amidines, β-dicarbonyl compounds, and heteroaryl derivatives, followed by cyclization to form the pyrimidine ring with the pyrazine substituent.

Key Steps:

  • Step 1: Formation of Pyrimidine Core
    React benzaldehyde derivatives with ethyl cyanoacetate and thiourea in ethanol using potassium bicarbonate as a catalyst, yielding dihydropyrimidine intermediates.

  • Step 2: Hydrazinolysis and Condensation
    The dihydropyrimidine derivatives undergo hydrazinolysis with hydrazine hydrate, forming hydrazinyl-pyrimidines, which then condense with isatin derivatives to produce hybrid molecules.

  • Step 3: Introduction of Pyrazine Moiety
    The intermediates are subjected to cyclization with methylglyoxal in dehydrated alcohol, forming the pyrazine ring attached to the pyrimidine core.

  • Step 4: Oxidation to Carboxylic Acid
    The final step involves oxidation using oxidizing agents such as DDQ in dichloromethane, followed by acidification with hydrochloric acid to yield the target compound.

Reaction Conditions:

Step Reagents Solvent Temperature Time Notes
1 Benzaldehyde, ethyl cyanoacetate, thiourea Ethanol Reflux 4-6 hours Multi-component reaction
2 Hydrazine hydrate Ethanol Reflux 5-7 hours Hydrazinolysis
3 Methylglyoxal Dehydrated alcohol Reflux 3-5 hours Cyclization
4 DDQ Dichloromethane Reflux 8-15 hours Oxidation

Summary Table of Preparation Methods

Method Key Reagents Main Features Advantages Limitations
Multi-component cyclization Benzaldehyde, ethyl cyanoacetate, thiourea, methylglyoxal, DDQ Construct heterocyclic core via cyclization and oxidation High yield, scalable Multi-step, requires purification
Bromination and oxidation Pyrimidine, bromine, pyrazine derivatives, DDQ Stepwise halogenation, substitution, oxidation Precise control, versatile Sensitive to temperature, reagent ratios
Coupling with heteroaryl derivatives Activated pyrimidine, T3P, pyrazine derivatives Efficient coupling via activation reagents High regioselectivity Reagent cost, reaction optimization needed

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group into other functional groups such as alcohols.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. For example, it can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound. Studies have shown that derivatives of this compound can inhibit collagen production, making it a potential candidate for anti-fibrotic therapies .

Comparison with Similar Compounds

Structural and Electronic Features

The 2-position substituent on the pyrimidine ring significantly influences physicochemical properties. Key analogs include:

Compound Name Substituent at Pyrimidine-2-position Carboxylic Acid Position Key Features
2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid Pyrazine 4 High nitrogen content, potential for coordination chemistry
2-(Methylthio)pyrimidine-4-carboxylic acid (3a) Methylthio (-SMe) 4 Enhanced lipophilicity; synthesized via nucleophilic substitution
2-(Piperazin-1-yl)pyrimidine-4-carboxylic acid Piperazine 4 Improved solubility; common in pharmaceuticals
2-(Pyridin-2-yl)pyrimidine-4-carboxylic acid Pyridine 4 Planar structure; used in metal complexes (e.g., Ru-based anticancer agents)
2-(Phenylthio)pyrimidine-5-carboxylic acid (3g) Phenylthio (-SPh) 5 Altered electronic effects due to 5-carboxylic acid position

Key Observations :

  • Electronic Effects : Pyrazine and pyridine substituents introduce electron-withdrawing effects, enhancing acidity of the carboxylic acid group compared to sulfur-based substituents (e.g., -SMe, -SPh) .
  • Solubility : Piperazine substituents improve aqueous solubility due to their basicity, whereas aromatic groups (pyrazine, pyridine) reduce solubility .

Biological Activity

2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is C9H7N3O2, with a molecular weight of 189.17 g/mol. Its structure features a pyrimidine ring substituted with a pyrazine moiety and a carboxylic acid group, which plays a crucial role in its biological activity.

PropertyValue
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it was found to inhibit various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-70.46 ± 0.04
HCT1160.39 ± 0.06

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression.

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes associated with tumor growth and proliferation. Research indicates that it may act as an inhibitor of Aurora-A kinase, a critical regulator of mitosis, leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Studies have shown that modifications to the pyrazine and pyrimidine rings can significantly affect potency. For example, substituents at specific positions on the rings can enhance binding affinity to target proteins or alter pharmacokinetic properties.

Table 2: Structure-Activity Relationship Findings

ModificationEffect on Activity
Substitution at R1Increased potency observed
Removal of X2-nitrogen10-fold drop in potency
Hydrophobic substitutionsEnhanced binding affinity

These insights guide further synthetic efforts to develop more effective derivatives.

Case Studies

  • Inhibition of NAPE-PLD : A study focused on optimizing derivatives of pyrimidine compounds, including this compound, found that specific substitutions led to a significant increase in inhibitory activity against N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme implicated in lipid metabolism and inflammation .
  • Antimicrobial Properties : Beyond anticancer effects, this compound has also been evaluated for antimicrobial activity. Preliminary results indicate moderate efficacy against various bacterial strains, suggesting potential applications in treating infections .

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